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Compound of Interest

Compound Name: 3-Methylpyridine 1-oxide

Cat. No.: B133942

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyridine 1-oxide, also known as 3-picoline N-oxide, is a heterocyclic compound with
the chemical formula CeH7NO. It serves as a versatile intermediate in organic synthesis,
particularly in the pharmaceutical and agrochemical industries. The presence of the N-oxide
group significantly influences the electronic properties and reactivity of the pyridine ring,
making it a key building block for various functionalized molecules. Understanding its solid-
state structure is crucial for predicting its behavior in different chemical environments and for
the rational design of new materials and active pharmaceutical ingredients.

This technical guide provides a comprehensive overview of the analysis of the crystal structure
of 3-Methylpyridine 1-oxide. While a detailed, publicly available single-crystal X-ray diffraction
study specifically for 3-Methylpyridine 1-oxide is not readily found in the current literature, this
guide outlines the typical experimental and computational methodologies employed for such an
analysis, based on studies of closely related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methylpyridine 1-oxide is presented
below.
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Property Value Reference
Chemical Formula CeH7NO [1112][3]
Molecular Weight 109.13 g/mol [1][3]

CAS Number 1003-73-2 [1112][3]

Pale yellow to brown
Appearance ] ] [4]
crystalline low melting mass

Melting Point 37-39 °C [4]

Boiling Point 150 °C at 15 mm Hg [4]

Experimental Protocols for Crystal Structure
Determination

The determination of the crystal structure of a compound like 3-Methylpyridine 1-oxide
typically involves the following key steps:

Crystallization

High-quality single crystals are a prerequisite for X-ray diffraction analysis. For a compound like
3-Methylpyridine 1-oxide, which is a low-melting solid, several crystallization techniques can

be employed:

o Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl
acetate, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

» Vapor Diffusion: A solution of the compound is placed in a small, open container within a
larger sealed vessel containing a precipitant solvent in which the compound is less soluble.
The slow diffusion of the precipitant vapor into the solution induces crystallization.

o Cooling Crystallization: A saturated solution of the compound at an elevated temperature is
slowly cooled, leading to the formation of crystals as the solubility decreases.

X-ray Data Collection
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Once suitable crystals are obtained, they are mounted on a goniometer head of a single-crystal
X-ray diffractometer. The data collection process involves:

o Crystal Screening: The quality of the crystal is assessed by examining the diffraction pattern.

« Unit Cell Determination: The dimensions (a, b, ¢) and angles (a, 3, y) of the unit cell are
determined from a preliminary set of diffraction spots.

o Data Collection: The crystal is rotated in the X-ray beam, and the intensities of thousands of
diffraction spots are measured at various crystal orientations. Data is typically collected at a
low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data is then used to determine the arrangement of atoms within the
crystal:

o Space Group Determination: The symmetry of the crystal is determined from the systematic
absences in the diffraction data.

e Structure Solution: The initial positions of the atoms in the asymmetric unit are determined
using direct methods or Patterson methods.

o Structure Refinement: The atomic coordinates and thermal displacement parameters are
refined using a least-squares algorithm to achieve the best possible fit between the observed
and calculated diffraction intensities.

Expected Crystal Structure Data

Although specific data for 3-Methylpyridine 1-oxide is not available, a typical crystallographic
report would include the following quantitative information, which would be presented in tabular
format for clarity.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Expected Value/lnformation
Empirical formula CeH7NO

Formula weight 109.13

Temperature e.g., 100(2) K

Wavelength e.g., 0.71073 A (Mo Ka)

Crystal system

e.g., Monoclinic, Orthorhombic

Space group

e.g., P2i/c, Pnma

Unit cell dimensions

a = [value] A, a = 90°b = [value] A, B = [value]°c
= [value] A, y = 90°

Volume

[value] A3

Z (molecules per unit cell)

e.g., 4

Density (calculated)

[value] Mg/m3

Absorption coefficient

[value] mm~1

F(000)

[value]

Crystal size

[value] x [value] x [value] mm

8 range for data collection

[value] to [value]®

Index ranges

-h<hsh, -k<ksk, -I<l<l

Reflections collected

[value]

Independent reflections

[value] [R(int) = [value]]

Completeness to 6 = [value]®

[value] %

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

[value] / [value] / [value]

Goodness-of-fit on F2

[value]

Final R indices [I>2a()]

R1 = [value], wRz = [value]

R indices (all data)

R1 = [value], wRz = [value]
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Largest diff. peak and hole [value] and -[value] e.A-3

Table 2: Selected Bond Lengths (A) and Angles (°)

Bond/Angle Length (A) I Angle (°)
N(1)-O(1) ~1.30-1.35

N(1)-C(2) ~1.34-1.38

N(1)-C(6) ~1.34-1.38

C(3)-C(7) ~1.50 - 1.52
C(2)-N(1)-C(6) ~120 - 125
O(1)-N(1)-C(2) ~117 - 120
O(1)-N(1)-C(6) ~117 - 120

Visualization of Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment is crucial for understanding the
process from sample preparation to final structure analysis.
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Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
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Conclusion

The crystal structure analysis of 3-Methylpyridine 1-oxide is fundamental to understanding its
solid-state properties and reactivity. While a definitive, published crystal structure for this
specific compound is not readily available, the methodologies for its determination are well-
established. This guide provides researchers, scientists, and drug development professionals
with a comprehensive overview of the necessary experimental protocols and the expected data
from such an analysis. The workflow and data templates presented here can serve as a
valuable resource for planning and interpreting crystallographic studies of 3-Methylpyridine 1-
oxide and related compounds. Further research to obtain and publish the single-crystal
structure of 3-Methylpyridine 1-oxide would be a valuable contribution to the chemical and
pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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